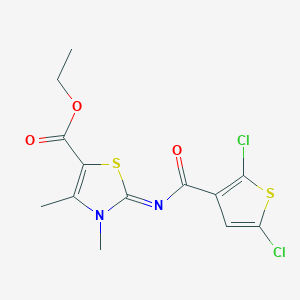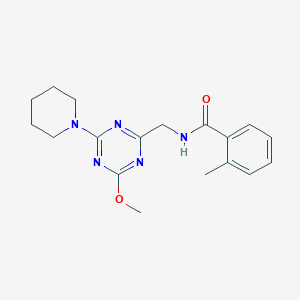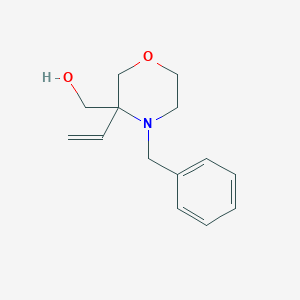![molecular formula C13H12N4O2S B2430339 N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1904230-28-9](/img/structure/B2430339.png)
N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(isoxazol-4-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been known for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, substituted amine linked and ether linked boronic acid pinacol ester derivatives were prepared by base catalyzed substitution reaction .Molecular Structure Analysis
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
The compound “this compound” might be involved in various chemical reactions. For example, compounds with a similar structure have been used as bromodomain inhibitors against acute myeloid leukemia .Scientific Research Applications
Microwave-Assisted Synthesis and Anticancer Evaluation
A study by Tiwari et al. (2017) discusses the microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds demonstrate promising anticancer activity against several human cancer cell lines, such as melanoma, leukemia, cervical cancer, and breast cancer. The study also includes a docking study to predict the mechanism of action, suggesting potential research applications of similar compounds in anticancer drug development (Tiwari et al., 2017).
Organic Semiconductors and Optoelectronic Applications
Research by Chen et al. (2016) implements an isomer of benzo[1,2,3]thiadiazole in the creation of high-performance organic semiconductors. These semiconductors are applicable in transistors, solar cells, photodetectors, and thermoelectrics, indicating the versatility of thiadiazole derivatives in electronic and optoelectronic applications (Chen et al., 2016).
Synthesis and Characterization of Metal Complexes
A study by Büyükkıdan et al. (2013) synthesizes novel metal complexes of a heterocyclic sulfonamide with strong carbonic anhydrase inhibitory properties. This research highlights the potential use of thiadiazole derivatives in developing inhibitors against human carbonic anhydrase enzymes, which could have therapeutic applications (Büyükkıdan et al., 2013).
Angiotensin II Receptor Antagonistic Activities
Kohara et al. (1996) explore benzimidazole derivatives bearing acidic heterocycles, demonstrating significant angiotensin II receptor antagonistic activities. This study provides a foundation for the development of new therapeutic agents targeting cardiovascular diseases, showcasing the chemical versatility of thiadiazole derivatives (Kohara et al., 1996).
Antibacterial Agents and QSAR Studies
Research by Palkar et al. (2017) involves the synthesis of Schiff bases derived from 2-aminobenzothiazole, displaying promising antibacterial activity. The study emphasizes the potential of thiadiazole derivatives as antibacterial agents, also including QSAR studies to understand the relationship between structure and activity (Palkar et al., 2017).
Future Directions
Isoxazole derivatives have been known for their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The designing of appropriate compounds with benzo[d][1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .
Mechanism of Action
Target of Action
Compounds containing the oxazole and isoxazole moieties have been reported to possess a broad range of biological activities . They have been used in the development of new drugs due to their wide range of chemical and biological properties .
Mode of Action
Compounds containing the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They have been found to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Compounds containing the oxazole and isoxazole moieties have been reported to interact with various enzymes and receptors via numerous non-covalent interactions .
Result of Action
Compounds containing the oxazole and isoxazole moieties have been reported to possess a broad range of biological activities .
properties
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-13(14-5-1-2-9-7-15-19-8-9)10-3-4-11-12(6-10)17-20-16-11/h3-4,6-8H,1-2,5H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRXFKPVRXSWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2430256.png)




![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2430267.png)



![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(Tert-butyl)phenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether](/img/structure/B2430274.png)
![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2430279.png)